N-(4-Iodophenyl)-3-{N'-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide
Overview
Description
N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide is a complex organic compound characterized by the presence of an iodophenyl group, a hydrazinecarbonyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide typically involves the reaction of 4-iodoaniline with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted phenyl derivatives.
Scientific Research Applications
N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazinecarbonyl moiety is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide
- **N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}butanamide
- **N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}pentanamide
Uniqueness
N-(4-Iodophenyl)-3-{N’-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide is unique due to its specific structural features, such as the iodophenyl group and the hydrazinecarbonyl moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-iodophenyl)-N'-[(Z)-1-phenylbutan-2-ylideneamino]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O2/c1-2-17(14-15-6-4-3-5-7-15)23-24-20(26)13-12-19(25)22-18-10-8-16(21)9-11-18/h3-11H,2,12-14H2,1H3,(H,22,25)(H,24,26)/b23-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVKDBYFGAKKD-QJOMJCCJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CCC(=O)NC1=CC=C(C=C1)I)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)CCC(=O)NC1=CC=C(C=C1)I)/CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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